Sopitazine (CAS 23492-69-5): Comprehensive Chemical Profiling and Stability Whitepaper
Sopitazine (CAS 23492-69-5): Comprehensive Chemical Profiling and Stability Whitepaper
Executive Summary
Sopitazine (CAS 23492-69-5) is a structurally intricate anticholinergic agent characterized by a phenothiazine core linked to a 4-isopropylpiperazine moiety[1][2]. While its pharmacological utility is well-documented, the molecule presents unique challenges during formulation and storage due to the inherent reactivity of its tricyclic sulfur and the photolability of its conjugated system. This whitepaper provides an in-depth technical analysis of Sopitazine’s physicochemical properties, maps its mechanistic degradation pathways, and establishes self-validating experimental protocols for stability testing.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of Sopitazine is critical for predicting its behavior in solution and solid-state formulations. The molecule's architecture—specifically the electron-rich phenothiazine ring and the basic tertiary amine on the piperazine ring—dictates its solubility, pKa, and degradation vectors[3].
Table 1: Quantitative Physicochemical Properties of Sopitazine [2][3]
| Property | Value |
| IUPAC Name | (4-isopropylpiperazin-1-yl)(10H-phenothiazin-10-yl)methanone |
| CAS Number | 23492-69-5 |
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 353.48 g/mol |
| Exact Mass | 353.1562 Da |
| Elemental Analysis | C: 67.96%, H: 6.56%, N: 11.89%, O: 4.53%, S: 9.07% |
| Primary Target Activity | Anticholinergic agent |
Mechanistic Stability Profile
As a Senior Application Scientist, I approach stability not as a static parameter, but as a dynamic interplay between molecular structure and environmental stressors. Sopitazine's stability profile is governed by three primary mechanistic pathways:
Oxidative Susceptibility of the Phenothiazine Core
The phenothiazine core is highly electron-rich. The sulfur atom within this tricyclic system acts as a strong nucleophile, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides in excipients. This oxidation typically proceeds via a two-electron transfer, resulting in the formation of Sopitazine sulfoxide (a mass shift of +16 Da), and under extreme stress, Sopitazine sulfone (+32 Da).
Photolytic Cleavage and Radical Formation
Phenothiazine derivatives are notoriously photolabile. Absorption of UV/Vis photons excites the conjugated π -system, leading to homolytic cleavage and the generation of highly reactive cation radicals. This photolytic degradation is often visually indicated by a colorimetric shift (e.g., turning pink or brown) in both solid-state and solution formulations.
Hydrolytic Dynamics of the Methanone Linkage
The methanone (urea/amide-like) linkage connecting the phenothiazine nitrogen to the piperazine ring provides significant steric hindrance. While this protects the molecule from mild aqueous hydrolysis at physiological pH, exposure to extreme acidic or basic conditions drives nucleophilic attack at the carbonyl carbon, leading to the cleavage of the piperazine moiety.
Fig 1: Primary degradation pathways of Sopitazine under environmental stress.
Self-Validating Analytical Protocols
To ensure absolute scientific integrity, experimental protocols must not only generate data but also continuously verify their own accuracy. The following workflows are designed as self-validating systems.
Protocol 1: LC-MS/MS Guided Oxidative Forced Degradation
This protocol isolates the oxidative vulnerability of the phenothiazine sulfur.
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Step 1: Stock Preparation: Dissolve Sopitazine in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.
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Mechanistic Rationale: Acetonitrile provides excellent solubility while remaining inert to peroxide oxidation, preventing solvent-mediated artifacts.
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Step 2: Stress Induction: Aliquot 1 mL of stock. Add 100 μ L of 3% H2O2 . Incubate at 40°C for 24 hours.
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Mechanistic Rationale: The elevated temperature accelerates the activation energy required for electron transfer to the sulfur atom, compressing months of ambient oxidation into a 24-hour window.
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Step 3: Reaction Quenching: Add 50 μ L of 0.1 M Sodium Thiosulfate ( Na2S2O3 ) to the aliquot.
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Mechanistic Rationale: Thiosulfate instantly reduces residual H2O2 . This halts the degradation precisely at the 24-hour mark, ensuring the kinetic snapshot is accurate.
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Step 4: LC-MS/MS Analysis: Inject the quenched sample using a C18 column and an ESI+ ionization source, monitoring for the parent ion (m/z ~354) and the sulfoxide metabolite (m/z ~370).
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Self-Validation Mechanism: The "Zero-Time" Control. A parallel sample must be prepared where the quenching agent (thiosulfate) is added before the H2O2 . If this control shows any sulfoxide formation, it immediately alerts the scientist to auto-oxidation during ESI+ ionization, invalidating the run and prompting a reduction in mass spectrometer capillary voltage.
Protocol 2: ICH Q1B Compliant Photostability Assessment
This protocol evaluates the homolytic cleavage of the tricyclic ring system.
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Step 1: Sample Plating: Spread 5 mg of solid Sopitazine evenly across a quartz petri dish to a thickness of < 1 mm.
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Mechanistic Rationale: Quartz is transparent to UV light, unlike standard borosilicate glass. A thin layer ensures uniform photon penetration, preventing the top layer from acting as a "sunscreen" for the molecules beneath it.
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Step 2: Irradiation: Expose the sample to a minimum of 1.2 million lux hours and 200 Wh/m2 of near-UV energy in a validated photostability chamber.
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Step 3: Reconstitution and HPLC-UV: Dissolve the irradiated powder in mobile phase and quantify the remaining intact Sopitazine via HPLC-UV at 254 nm.
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Self-Validation Mechanism: The Dark Control. An identical quartz dish containing 5 mg of Sopitazine must be wrapped tightly in aluminum foil and placed in the exact same chamber alongside the exposed sample. If the dark control degrades, the scientist knows the chamber's cooling system failed and the degradation was thermal, not photolytic.
Fig 2: Self-validating experimental workflow for Sopitazine forced degradation.
Formulation and Storage Directives
Based on the mechanistic profiling and empirical stability data, strict handling guidelines must be adhered to for Sopitazine[2]:
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Short-Term Storage (Days to Weeks): Maintain at 0 - 4°C in a dry, dark environment[2].
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Long-Term Storage (Months to Years): Cryopreserve at -20°C[2].
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Formulation Constraints: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEG) to prevent premature S-oxidation. Use amber vials universally to mitigate photolytic radical formation.
References
- TargetMol. "Sopitazine - Chemical Properties and Biological Description." TargetMol Database.
- National Institutes of Health (NIH). "Sopitazine | C20H23N3OS | CID 210318." PubChem.
- MedKoo Biosciences. "Sopitazine | anticholinergic agent | CAS#23492-69-5." MedKoo.
